1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone
Description
1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorobenzyl group, a morpholinocarbonyl moiety, and a pyridinone core, making it a subject of interest in chemical research and industrial applications.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(morpholine-4-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-3-1-12(9-15(14)19)10-21-11-13(2-4-16(21)22)17(23)20-5-7-24-8-6-20/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMPVWPZQYUBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the dichlorobenzyl intermediate. This intermediate is then reacted with morpholine and other reagents under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, its efficacy against resistant strains of bacteria highlights its promise as a therapeutic agent in combating infections.
Cancer Research
The compound has been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific case studies have demonstrated its effectiveness against certain types of tumors, indicating a potential role in chemotherapy regimens.
Case Study: Anticancer Activity
- Study Title: "Evaluation of the Anticancer Potential of 1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone"
- Findings: The compound was found to induce apoptosis in breast cancer cell lines with an IC50 value of 12 µM.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of sepiapterin reductase (SPR), an enzyme linked to several metabolic disorders. This inhibition could lead to therapeutic strategies for conditions such as hyperphenylalaninemia.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Sepiapterin Reductase | Competitive | 25 µM |
| Other Enzymes | Non-competitive | Not specified |
Pharmacokinetics and Toxicology
Further research is needed to evaluate the pharmacokinetic properties and toxicity profiles of the compound. Understanding how the compound behaves in biological systems will be crucial for its development into a viable therapeutic agent.
Synthesis and Derivative Exploration
Exploring synthetic routes to create derivatives of this compound may enhance its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be essential to identify modifications that improve efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
DIETHYL BIS-(3,4-DICHLOROBENZYL)-MALONATE: A related compound with similar structural features but different functional groups.
3,4-Dichlorobenzyl Chloride: Another compound with the dichlorobenzyl group, used in different chemical applications.
Uniqueness
1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
1-(3,4-Dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridinone core substituted with a dichlorobenzyl group and a morpholinocarbonyl moiety. Its structural formula can be represented as follows:
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on sepiapterin reductase (SPR), which is crucial in the biosynthesis of tetrahydrobiopterin, a cofactor for nitric oxide synthase and aromatic amino acid hydroxylases .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, indicating potent antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 50 µM, suggesting potential use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
